molecular formula C11H16N2O B11947752 N'-(2,4-dimethylphenyl)-N,N-dimethylurea CAS No. 91430-05-6

N'-(2,4-dimethylphenyl)-N,N-dimethylurea

Cat. No.: B11947752
CAS No.: 91430-05-6
M. Wt: 192.26 g/mol
InChI Key: VTERNVHPRDIZBC-UHFFFAOYSA-N
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Description

N'-(2,4-Dimethylphenyl)-N,N-dimethylurea is a chemical compound of interest in scientific research, particularly in the field of agrochemistry. As a substituted urea derivative, it is structurally related to known herbicide classes such as phenylurea herbicides (for example, Monuron and Diuron ), which function by inhibiting photosynthesis. Researchers value this compound for exploring its potential as a photosynthetic electron transport inhibitor, studying its mode of action in plant systems, and developing novel weed management solutions. The presence of the 2,4-dimethylphenyl substituent, a moiety found in other active agrochemicals , makes it a valuable candidate for structure-activity relationship (SAR) studies. This product is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and conduct their own characterization to confirm the compound's properties and suitability for their specific applications.

Properties

CAS No.

91430-05-6

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1,1-dimethylurea

InChI

InChI=1S/C11H16N2O/c1-8-5-6-10(9(2)7-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14)

InChI Key

VTERNVHPRDIZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N(C)C)C

Origin of Product

United States

Preparation Methods

Selectivity in Multi-Amine Systems

When both dimethylamine and 2,4-dimethylaniline are present, the KNCO method exhibits substrate selectivity favoring aliphatic amines. For example, benzylamine reacts preferentially over aniline in mixtures. This suggests dimethylamine would dominate the initial reaction with KNCO, necessitating a stepwise protocol for asymmetric ureas.

Purification Strategies

  • KNCO Method : Extraction with dichloromethane and water.

  • Solvent-Free Route : Crystallization from aqueous slurry .

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dimethylphenyl)-N,N-dimethylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylurea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

  • Laboratory Synthesis : Typically involves batch reactions.
  • Industrial Production : Continuous flow reactors can be employed for scalability and efficiency.

Organic Synthesis

N'-(2,4-dimethylphenyl)-N,N-dimethylurea serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions, including:

  • Biaryl Coupling : The compound can undergo reduction to yield biphenyl derivatives, which are valuable in synthesizing complex organic molecules .
  • Substitution Reactions : It can participate in nucleophilic substitution reactions to form various substituted urea derivatives.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain pathogens.
  • Anticancer Activity : Preliminary investigations suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets.

Agricultural Chemistry

This compound is primarily recognized for its applications as a herbicide. Its mechanism involves:

  • Inhibition of Photosynthesis : It disrupts photosynthetic processes in plants, making it effective against various weeds.
  • Growth Regulation : Some studies suggest it may influence plant growth regulation and exhibit antifungal properties .

Case Studies and Research Findings

  • Biaryl Coupling Study : A study highlighted the successful reduction of N,N-dimethyl-N,N-diaryl ureas using lithium metal and electrochemical methods, achieving yields up to 88%. This research emphasizes the compound's utility in synthesizing sterically hindered biaryls .
  • Herbicidal Efficacy Assessment : Field trials demonstrated that this compound effectively controlled weed populations while exhibiting low toxicity to non-target species. This positions it as a favorable candidate for sustainable agricultural practices .

Mechanism of Action

The mechanism of action of N’-(2,4-dimethylphenyl)-N,N-dimethylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with enzymes involved in cell signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Phenylurea Derivatives

Fenuron (N,N-Dimethyl-N'-phenylurea)
  • Structure : Lacks substituents on the phenyl ring.
  • Molecular Formula : C₉H₁₂N₂O.
  • Key Differences : The absence of methyl groups on the phenyl ring reduces steric hindrance and lipophilicity compared to the target compound. Fenuron is primarily used as a herbicide, suggesting that phenylurea derivatives with simpler substituents are more common in agrochemical applications .
N-(4-Cyanophenyl)-N'-phenylurea (CAS 107676-58-4)
  • Structure: Features a cyano group (–CN) on the para position of one phenyl ring.
  • Molecular Formula : C₁₄H₁₁N₃O.
  • Key Differences: The electron-withdrawing cyano group enhances polarity and may influence binding affinity in chemosensor applications. In contrast, the electron-donating methyl groups in the target compound could improve membrane permeability .
N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8)
  • Structure : Incorporates a chloropyridinyl group instead of a phenyl ring.
  • Molecular Formula : C₁₂H₁₁ClN₄O.
  • This compound is used in specialized chemical syntheses, highlighting the versatility of urea derivatives in diverse applications .

Methyl-Substituted Ureas

N'-(2-Methylphenyl)-N,N-dimethylurea
  • Structure : Contains a single methyl group on the phenyl ring (ortho position).
  • Molecular Formula : C₁₀H₁₄N₂O.
  • Key Differences : Lithiation studies show that the ortho-methyl group directs reactivity, enabling selective substitutions. The target compound’s 2,4-dimethyl substitution may offer additional steric control but complicate synthetic modifications .
N,N-Dimethylurea (UDMU)
  • Structure: No aromatic substituents; simplest N,N-dimethylurea.
  • Molecular Formula : C₃H₈N₂O.
  • Key Differences : UDMU is a baseline compound for studying urea derivatives. The target’s 2,4-dimethylphenyl group significantly increases molecular weight (192.26 vs. 88.11 g/mol) and likely enhances photostability and bioactivity .

Halogenated and Heterocyclic Analogues

N-(2,4-Difluorophenyl)-N'-methylurea (CAS 39718-27-9)
  • Structure : Fluorine atoms at the 2 and 4 positions of the phenyl ring.
  • Molecular Formula : C₈H₈F₂N₂O.
  • Key Differences : Fluorine’s electronegativity increases metabolic stability and lipophilicity. The target compound’s methyl groups may offer similar stability but with reduced polarity .
N'-(4-Chloro-2-methylphenyl)-N-[(4-chlorophenyl)methyl]-N-(3,3-dimethylbutyl)urea
  • Structure : Complex substitution with chlorine and branched alkyl groups.
  • Molecular Formula : C₂₁H₂₅Cl₂N₃O.
  • Key Differences : The additional chlorophenyl and dimethylbutyl groups enhance hydrophobicity, making this compound suitable for lipophilic environments in pharmaceuticals or materials science .

Table 1: Comparative Data for Selected Ureas

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
N'-(2,4-Dimethylphenyl)-N,N-dimethylurea C₁₁H₁₆N₂O 192.26 2,4-Dimethylphenyl Agrochemical research
Fenuron C₉H₁₂N₂O 164.21 Phenyl Herbicide
N-(4-Cyanophenyl)-N'-phenylurea C₁₄H₁₁N₃O 237.26 4-Cyanophenyl Chemosensors
N,N-Dimethylurea (UDMU) C₃H₈N₂O 88.11 None Chemical intermediate
N-(2,4-Difluorophenyl)-N'-methylurea C₈H₈F₂N₂O 186.16 2,4-Difluorophenyl Pharmaceutical research

Key Findings:

Halogens (e.g., Cl, F) increase metabolic stability and binding affinity in target interactions .

Synthetic Accessibility :

  • Lithiation of N'-(2-methylphenyl)-N,N-dimethylurea enables regioselective modifications, but 2,4-dimethyl substitution may limit reaction sites .

Applications :

  • Simple phenylureas (e.g., fenuron) are widely used in agriculture, while complex derivatives (e.g., halogenated ureas) are explored for pharmaceuticals .

Q & A

Basic: What synthetic routes are available for N'-(2,4-dimethylphenyl)-N,N-dimethylurea, and how is its purity validated?

Methodological Answer:
The compound can be synthesized via lithiation-substitution reactions. For example, lateral lithiation of N'-(2-methylphenyl)-N,N-dimethylurea with LDA (lithium diisopropylamide) at -78°C in THF, followed by quenching with electrophiles like aldehydes or alkyl halides, yields derivatives with high regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) ensures purity. Structural validation employs:

  • FT-IR : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and N-H absorption (~3300 cm⁻¹) .
  • NMR : 1^1H NMR detects aromatic protons (δ 6.5–7.5 ppm) and dimethyl groups (δ 2.8–3.2 ppm). 13^13C NMR identifies carbonyl carbons (~155 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 207.1372 for C₁₁H₁₆N₂O) .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:
Key properties include:

  • Molecular Formula : C₁₁H₁₆N₂O (MW: 192.26 g/mol) .
  • Solubility : Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to urea hydrogen-bonding capacity.
  • Melting Point : ~149–151°C (varies with substituents; e.g., ethyl derivatives melt at 149–151°C vs. hydroxyethyl analogs at 161–163°C) .
  • SMILES : CC1=CC(=C(C=C1)NC(=O)N(C)C)C .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., acetylcholinesterase for pesticidal activity). Optimize force fields (AMBER/CHARMM) for urea-aromatic interactions .
  • QSAR Models : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity. Train models on datasets of urea derivatives with known IC₅₀ values .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., in GROMACS) to evaluate binding free energies (MM/PBSA) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Assays : Standardize protocols (e.g., MTT assays for cytotoxicity) across studies to minimize variability. For example, discrepancies in antitumor activity may arise from cell line-specific sensitivity .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., 2,4-dimethylaniline) that contribute to observed effects .
  • Structural Analogs : Compare activity of this compound with derivatives (e.g., chloroethyl or trifluoromethyl variants) to isolate substituent effects .

Advanced: What crystallographic methods validate the compound’s structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol). Use SHELXL for refinement, reporting R₁ values < 0.05 for high-resolution data .
  • ORTEP-3 : Generate thermal ellipsoid plots to visualize atomic displacement parameters (ADPs) and confirm stereochemistry .
  • Validation Tools : Check for PLATON alerts (e.g., missed symmetry, voids) and CIF files using IUCr’s checkCIF .

Advanced: What are the environmental degradation pathways of this compound?

Methodological Answer:

  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC. Major products include 2,4-dimethylaniline (2,4-DMA) and N-methylformamide .
  • Hydrolysis : Study pH-dependent stability (e.g., t₁/₂ at pH 7: ~14 days; pH 12: ~2 hours). Use 1^1H NMR to track urea bond cleavage .
  • Soil Metabolism : Conduct OECD 307 tests with LC-HRMS to identify hydroxylated or demethylated metabolites in agricultural soils .

Advanced: How does substituent variation impact the compound’s bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs (e.g., 4-chloro, 4-cyano) and test against target systems. For example, trifluoromethyl groups enhance lipophilicity (logP ↑) and membrane permeability .
  • Free-Wilson Analysis : Decompose bioactivity contributions of substituents (e.g., methyl groups improve herbicidal activity, while chloro groups enhance antitumor potency) .
  • Crystallographic Data : Correlate substituent bulk (e.g., docosyl chains) with packing motifs and solubility .

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